

Technical Guide: Solubility Profile of 2-Ethyl-2-methylhexan-1-ol[1]

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Compound of Interest

Compound Name: 2-Ethyl-2-methylhexan-1-OL

CAS No.: 63126-08-9

Cat. No.: B1626916

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Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of **2-Ethyl-2-methylhexan-1-ol** (CAS: 63126-08-9).[1] Distinct from its ubiquitous isomer 2-ethylhexanol, this C9 "neo"-structured primary alcohol possesses a quaternary carbon at the -position relative to the hydroxyl group.[1] This structural feature introduces significant steric hindrance, altering its solvation thermodynamics compared to linear or less branched analogs.

This compound is primarily utilized as a specialized intermediate for synthesizing hydrolytically stable esters (e.g., acrylates, lubricants) and as a cosolvent in non-aqueous formulations. Its solubility profile is dominated by its lipophilic C9 backbone, rendering it miscible with most organic solvents while exhibiting negligible water solubility.

Physicochemical Profile & Structural Basis[1][2][3]

To predict and manipulate the solubility of **2-Ethyl-2-methylhexan-1-ol**, one must understand the competition between its hydrophobic tail and its sterically shielded hydrophilic head.[1]

Structural Analysis

- IUPAC Name: **2-Ethyl-2-methylhexan-1-ol**[1][2][3][4]
- CAS Number: 63126-08-9[1][2][4]

- Molecular Formula:

[5][4]

- Molecular Weight: 144.25 g/mol [2]
- Key Feature: The C2 carbon is quaternary (bonded to Ethyl, Methyl, Hexyl chain, and the Hydroxymethyl group). This "neo" structure creates a globular hydrophobic shield around the polar hydroxyl group.

Calculated Properties

Property	Value (Approx.)	Implication for Solubility
LogP (Octanol/Water)	~3.1 (Predicted)	Highly Lipophilic; partitions strongly into organic phases. [1]
Boiling Point	190–200 °C (Est.)	High boiling point requires high-energy input for vapor-phase removal.[1]
Density	0.83 g/mL	Floats on water; typical of branched fatty alcohols.
H-Bond Donor	1 (Hindered)	Steric bulk reduces the rate/strength of H-bond formation.[1]

Solubility Mechanisms & Solvent Compatibility[1]

The solubility of **2-Ethyl-2-methylhexan-1-ol** is governed by the Like Dissolves Like principle, quantifiable via Hansen Solubility Parameters (HSP).[1]

Theoretical Framework (Hansen Parameters)

Unlike linear alcohols (e.g., 1-nonanol), the steric bulk at the C2 position disrupts the hydrogen bonding network. We estimate the HSP values for this C9 isomer by adjusting from the known values of 2-ethylhexanol (C8), accounting for increased hydrophobicity and steric hindrance.

- Dispersion (): ~16.0 MPa
(Driven by the alkane backbone).
- Polarity (): ~2.8 MPa
(Lower than C8 due to increased hydrocarbon bulk).
- H-Bonding (): ~10.5 MPa
(Significantly reduced due to steric shielding of the -OH).[\[1\]](#)

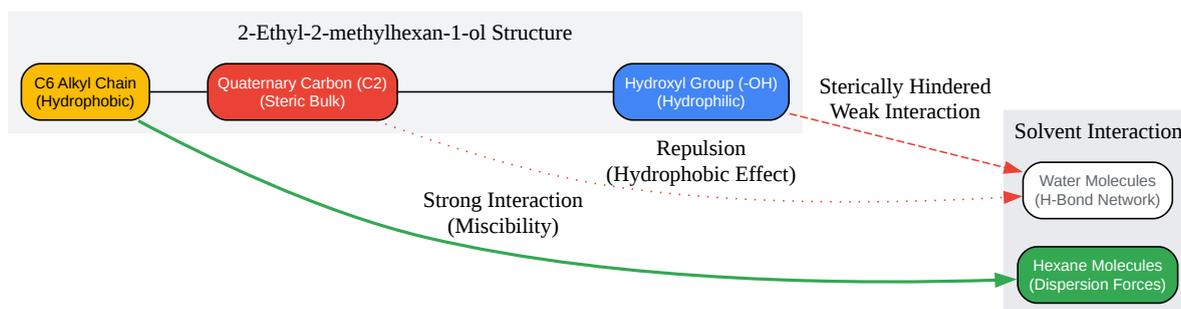
Solvent Compatibility Matrix

The following table categorizes solvent compatibility based on experimental behavior of structural analogs (branched C9 alcohols).

Solvent Class	Representative Solvents	Solubility Status	Mechanistic Insight
Non-Polar	Hexane, Heptane, Toluene	Miscible	Van der Waals forces dominate; excellent compatibility.[1]
Polar Aprotic	Acetone, Ethyl Acetate, THF	Miscible	Dipole interactions stabilize the solution; steric hindrance does not impede solvation.
Polar Protic	Ethanol, Methanol, Isopropanol	Miscible	Soluble, but may exhibit non-ideal mixing thermodynamics (positive enthalpy) at high concentrations.
Chlorinated	Dichloromethane, Chloroform	Miscible	Excellent solvency due to high dispersion forces.
Aqueous	Water, Brine	Insoluble (<0.5 g/L)	Hydrophobic effect prevents hydration of the non-polar tail.

Visualization of Solvation Mechanics

The diagram below illustrates how the quaternary center (Neo-structure) physically blocks solvent access, favoring non-polar interactions.



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Figure 1: Structural impact of the quaternary center on solvent interaction.[1] Note the steric hindrance disrupting water networking while favoring non-polar dispersion.[1]

Experimental Protocols

For researchers needing to validate specific solubility limits (e.g., for formulation stability), the following self-validating protocols are recommended.

Protocol A: Determination of Water Solubility (Shake-Flask Method)

Adapted from OECD Guideline 105.[1]

Objective: Determine the saturation limit of **2-Ethyl-2-methylhexan-1-ol** in water.

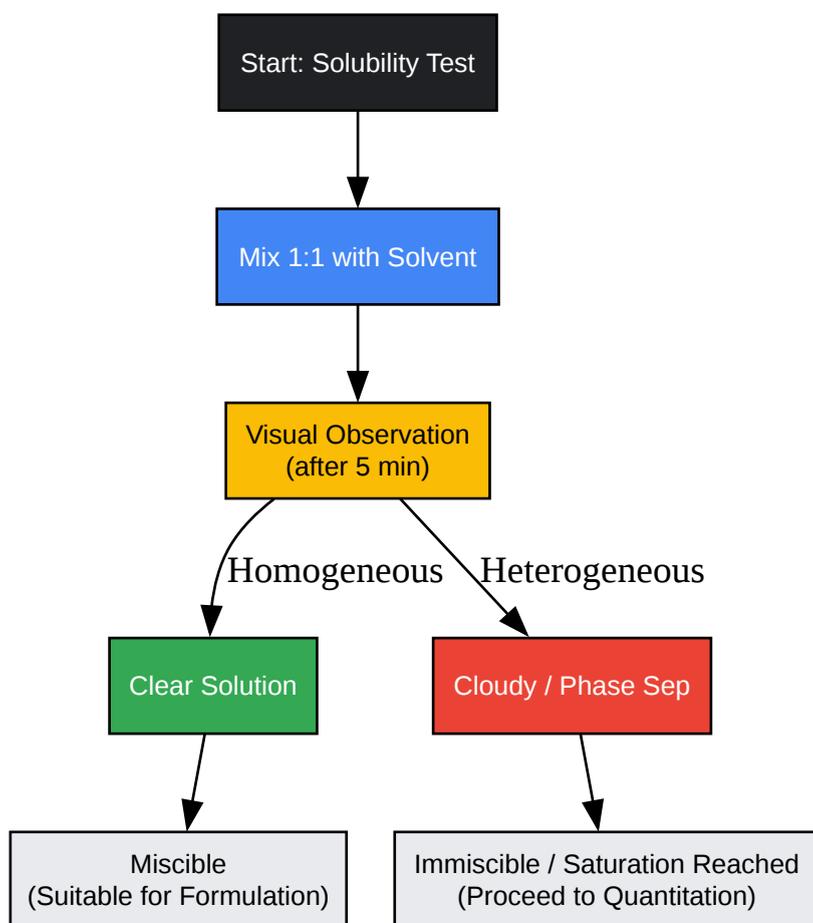
- Preparation:
 - Add 10 mL of distilled water to a glass vial.
 - Add 100 μ L of **2-Ethyl-2-methylhexan-1-ol**.[1]
- Equilibration:

- Cap tightly and agitate (vortex) for 10 minutes at 25°C.
- Allow the mixture to stand for 24 hours.
- Observation Check: If a phase separation (oil droplet on top) is visible, the solubility is exceeded.
- Sampling & Analysis:
 - Carefully withdraw 1 mL from the lower aqueous phase (avoiding the interface).
 - Filter through a 0.22 µm PTFE hydrophilic filter.
 - Analyze via GC-FID or HPLC-RI.[1]
- Calculation:
 - Compare peak area against a calibration curve of the alcohol in methanol.

Protocol B: Solvent Miscibility Screening

Objective: Rapidly assess compatibility for synthesis or extraction.

- Step 1: Place 1 mL of target solvent (e.g., Toluene) in a test tube.
- Step 2: Add 1 mL of **2-Ethyl-2-methylhexan-1-ol** dropwise.
- Step 3: Vortex for 30 seconds.
- Validation:
 - Clear Solution: Miscible.
 - Cloudy/Schlieren lines: Partial solubility (requires heating or cosolvent).
 - Phase Separation: Immiscible.



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Figure 2: Decision tree for rapid miscibility screening in formulation development.

Applications & Implications

The solubility profile of **2-Ethyl-2-methylhexan-1-ol** dictates its utility in high-value applications:

- Synthesis of Hindered Esters:
 - Due to its solubility in non-polar organic media (Toluene/Heptane), it is an ideal candidate for Dean-Stark esterification reactions.
 - Benefit: The steric hindrance at C2 protects the resulting ester from hydrolysis, making it valuable for synthetic lubricants and hydraulic fluids.

- Coatings & Monomers:
 - Used to synthesize low-viscosity acrylate monomers.[1] The high organic solubility ensures these monomers blend well into UV-curable resin formulations without phase separating.[1]
- Extraction Solvent:
 - Can serve as a specialized extraction solvent for non-polar natural products where higher selectivity (due to steric bulk) is required compared to linear octanol/nonanol.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14747414, **2-Ethyl-2-methylhexan-1-ol**. Retrieved from [\[Link\]](#)
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[6] (Methodology for HSP estimation).
- Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved from [\[Link\]](#)

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Sources

- 1. Page loading... [\[guidechem.com\]](#)
- 2. [benchchem.com](#) [\[benchchem.com\]](#)
- 3. EP2547200A2 - Zusammensetzung umfassend ein pestizid und ein alkoxyolat von verzweigtem nonylamin - Google Patents [\[patents.google.com\]](#)
- 4. 2-Ethyl-2-methylhexan-1-ol | C₉H₂₀O | CID 14747414 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)

- 5. 2-ethyl-3-methylhexan-1-ol | CAS#:66794-04-5 | Chemsrsc [chemsrc.com]
- 6. Dodecane | C₁₂H₂₆ | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
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